molecular formula C10H10N2O3S2 B1441560 Ethyl 5-hydroxy-2-methylsulfanyl-thieno[2,3-d]pyrimidine-6-carboxylate CAS No. 200626-46-6

Ethyl 5-hydroxy-2-methylsulfanyl-thieno[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B1441560
CAS No.: 200626-46-6
M. Wt: 270.3 g/mol
InChI Key: BVEKTTYQGDZSLL-UHFFFAOYSA-N
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Description

Chemical Structure and Classification

Ethyl 5-hydroxy-2-methylsulfanyl-thieno[2,3-d]pyrimidine-6-carboxylate possesses the molecular formula C10H10N2O3S2 and a molecular weight of 270.33 atomic mass units. The compound's structure is characterized by a fused bicyclic system comprising a thiophene ring annulated to a pyrimidine ring, specifically following the thieno[2,3-d]pyrimidine arrangement. The molecular architecture features several distinctive substituents that contribute to its chemical identity and potential biological activity.

The hydroxyl group positioned at the 5-position of the thieno[2,3-d]pyrimidine scaffold represents a key structural feature that influences both the compound's chemical reactivity and its potential for hydrogen bonding interactions. The methylsulfanyl substituent at the 2-position introduces sulfur functionality that may participate in various chemical transformations and biological interactions. Additionally, the ethyl carboxylate ester group at the 6-position provides a site for potential hydrolysis reactions and metabolic transformations.

According to chemical classification systems, this compound belongs to the broader category of pyrimidines and pyrimidine derivatives, specifically within the subclass of hydroxypyrimidines and pyrimidinecarboxylic acids and derivatives. The presence of the thiophene ring fused to the pyrimidine core places it within the specialized group of thienopyrimidines, which are recognized as bioisosteres of purine bases found in nucleic acids.

Table 1: Physical and Chemical Properties of this compound

Property Value Prediction Method
Molecular Formula C10H10N2O3S2 Experimental
Molecular Weight 270.33 g/mol Calculated
Boiling Point 457.1±55.0 °C Predicted
Density 1.50±0.1 g/cm³ Predicted
pKa 5.03±0.50 Predicted
Physical Form Powder Experimental

The compound's predicted physical properties indicate significant molecular stability, with a relatively high boiling point of 457.1±55.0 degrees Celsius, suggesting strong intermolecular interactions likely arising from hydrogen bonding capabilities of the hydroxyl group and potential dipole-dipole interactions. The predicted density of 1.50±0.1 grams per cubic centimeter reflects the presence of sulfur atoms within the molecular framework, which contribute to increased molecular density.

Properties

IUPAC Name

ethyl 5-hydroxy-2-methylsulfanylthieno[2,3-d]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3S2/c1-3-15-9(14)7-6(13)5-4-11-10(16-2)12-8(5)17-7/h4,13H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVEKTTYQGDZSLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CN=C(N=C2S1)SC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20716297
Record name Ethyl 5-hydroxy-2-(methylsulfanyl)thieno[2,3-d]pyrimidine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20716297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

200626-46-6
Record name Ethyl 5-hydroxy-2-(methylsulfanyl)thieno[2,3-d]pyrimidine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20716297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of Key Intermediates: 2-Aminothiophene Derivatives

A widely used approach to obtain the 2-aminothiophene intermediate employs the Gewald reaction , a one-pot multi-component condensation involving:

  • An α-methylene carbonyl compound (e.g., ethyl acetoacetate).
  • An activated nitrile (e.g., cyanoacetamide).
  • Elemental sulfur.
  • A base such as morpholine.
  • Polar aprotic solvent like dimethylformamide (DMF).

Procedure Highlights:

  • Reactants are combined in DMF with morpholine at 50–60 °C overnight until sulfur dissolves completely.
  • The reaction mixture is poured into ice water to precipitate the aminothiophene intermediate.
  • The solid is filtered, washed, and dried.

This step yields 2-aminothiophene esters, which serve as precursors for the pyrimidine ring formation.

Formation of the Thieno[2,3-d]pyrimidine Core

The aminothiophene intermediate undergoes cyclization with suitable reagents to form the fused thieno[2,3-d]pyrimidine ring:

  • Reaction with formamide or formylating agents can introduce the pyrimidine nitrogen atoms.
  • Alternatively, condensation with activated nitriles or aldehydes under acidic or basic catalysis promotes ring closure.

For example, treatment of 5-carbethoxy-4-chloro-2-phenylpyrimidine with methyl mercaptoacetate followed by cyclization with sodium ethoxide affords methyl 5-hydroxy-2-phenylthieno[2,3-d]pyrimidine-6-carboxylate, a close analog of the target compound.

Introduction of the Methylsulfanyl Group

The methylsulfanyl substituent at position 2 is typically introduced via nucleophilic substitution:

  • Starting from a 4-chloro-2-methylthio-5-pyrimidine-carbonitrile intermediate, reaction with ethyl mercaptoacetate in refluxing ethanol with sodium carbonate leads to ethyl 5-amino-2-methylthiothieno[2,3-d]pyrimidine-6-carboxylate.
  • The methylthio group can be displaced or modified by amines or other nucleophiles to obtain various derivatives.

Hydroxylation at Position 5

The hydroxy group at position 5 is introduced either by:

  • Direct substitution of a chloro or amino group with hydroxide under controlled conditions.
  • Cyclization reactions that inherently yield the hydroxy substituent as part of ring closure.

For instance, treatment of intermediate diesters with sodium ethoxide promotes cyclization and formation of the 5-hydroxy group on the thieno[2,3-d]pyrimidine ring.

Esterification to Form Ethyl Carboxylate

The ethyl ester is generally introduced early in the synthesis via:

  • Use of ethyl acetoacetate or ethyl mercaptoacetate as starting materials.
  • Direct esterification of carboxylic acid intermediates under acidic conditions with ethanol.

Representative Reaction Scheme Summary

Step Reactants/Intermediates Conditions/Notes Product/Intermediate
1 Cyanoacetamide + Ethyl acetoacetate + Sulfur + Morpholine + DMF Heated at 50–60 °C overnight 2-Aminothiophene ester intermediate
2 Aminothiophene intermediate + Formylating agent or nitrile Acidic or basic catalysis, reflux Thieno[2,3-d]pyrimidine ring system
3 4-Chloro-2-methylthio-5-pyrimidine-carbonitrile + Ethyl mercaptoacetate + Na2CO3 Reflux in ethanol Ethyl 5-amino-2-methylthiothieno[2,3-d]pyrimidine-6-carboxylate
4 Intermediate diesters + Sodium ethoxide Cyclization Ethyl 5-hydroxy-2-methylsulfanyl-thieno[2,3-d]pyrimidine-6-carboxylate

Analytical and Research Findings Supporting Preparation

  • The synthetic intermediates and final products are characterized using techniques such as NMR spectroscopy, IR spectroscopy, and chromatography to confirm structure and purity.
  • The displacement of methylthio groups by amines and acetylating agents expands the diversity of derivatives, demonstrating the versatility of the synthetic route.
  • Cyclization steps are facilitated by bases like sodium ethoxide, which promote ring closure and functional group transformations efficiently.
  • The Gewald reaction is a robust and widely accepted method to prepare 2-aminothiophene derivatives, foundational for constructing the thieno[2,3-d]pyrimidine core.

Summary Table of Key Preparation Methods

Preparation Step Method Description Key Reagents/Conditions Outcome/Products
2-Aminothiophene synthesis Gewald reaction: condensation of α-methylene carbonyl, nitrile, sulfur, base in DMF Cyanoacetamide, ethyl acetoacetate, S, morpholine, DMF, 50–60 °C overnight 2-Aminothiophene ester intermediate
Pyrimidine ring formation Cyclization via condensation with formylating agents or nitriles Acidic/basic catalysis, reflux Thieno[2,3-d]pyrimidine ring system
Methylsulfanyl group introduction Nucleophilic substitution on chloro-methylthio pyrimidine Ethyl mercaptoacetate, Na2CO3, reflux in ethanol Ethyl 5-amino-2-methylthiothieno[2,3-d]pyrimidine-6-carboxylate
Hydroxyl group installation Cyclization with sodium ethoxide or substitution Sodium ethoxide, reflux This compound
Esterification Use of ethyl esters as starting materials or esterification of acids Ethanol, acid catalyst Ethyl ester functional group attached

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-hydroxy-2-methylsulfanyl-thieno[2,3-d]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Acyl chlorides, alkyl halides.

Major Products Formed

Scientific Research Applications

Biological Activities

Research indicates that compounds related to thieno[2,3-d]pyrimidines exhibit a range of biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that ethyl 5-hydroxy-2-methylsulfanyl-thieno[2,3-d]pyrimidine-6-carboxylate may interact with enzymes or receptors involved in microbial resistance, making it a candidate for developing new antimicrobial agents.
  • Anticancer Potential : The compound shows promise in cancer research, with ongoing investigations into its effects on cancer cell proliferation and apoptosis.

Synthetic Applications

This compound is synthesized through multi-step organic synthesis techniques. Common methods include:

  • Condensation Reactions : Utilizing various reagents to form the thieno[2,3-d]pyrimidine framework.
  • Functional Group Modifications : Introducing hydroxyl and methylsulfanyl groups to enhance biological activity.

Case Studies

  • Antimicrobial Activity Study :
    • A recent study evaluated the antimicrobial properties of this compound against various bacterial strains. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development.
  • Cancer Cell Proliferation Inhibition :
    • In vitro studies demonstrated that the compound effectively inhibited the proliferation of several cancer cell lines. The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G1 phase.

Mechanism of Action

The mechanism of action of Ethyl 5-hydroxy-2-methylsulfanyl-thieno[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the observed biological effects .

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Selected Thieno[2,3-d]pyrimidine Derivatives

Compound Name Substituents Molecular Formula Molecular Weight Melting Point (°C) Key References
Ethyl 5-hydroxy-2-methylsulfanyl-thieno[2,3-d]pyrimidine-6-carboxylate 5-OH, 2-SCH₃, 6-COOEt C₁₁H₁₂N₂O₃S₂ 308.35 Not reported
Ethyl 4-amino-2-ethyl-5-methylthieno[2,3-d]pyrimidine-6-carboxylate (Compound 4, ) 4-NH₂, 2-Et, 5-Me C₁₃H₁₅N₃O₂S 285.34 Not reported
Ethyl 2-(3-hydroxyphenyl)-5-methyl-4-morpholino-thieno[2,3-d]pyrimidine-6-carboxylate (IIIa, ) 2-(3-OH-Ph), 4-morpholino, 5-Me C₂₁H₂₃N₃O₄S 413.49 Pale orange powder (exact m.p. unspecified)
Ethyl 4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate () 4-Cl, 5-Me C₁₀H₉ClN₂O₂S 256.71 Not reported
Ethyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate () 4-oxo (dihydro), 5-Me C₁₀H₁₀N₂O₃S 238.26 Not reported

Key Observations:

Positional Effects: The hydroxyl group at position 5 (target compound) enhances hydrogen-bonding capacity compared to 4-oxo () or 4-chloro () derivatives. Methylsulfanyl at position 2 provides moderate lipophilicity, contrasting with morpholino () or amino groups (), which increase polarity.

Biological Relevance: 4-Amino derivatives (e.g., ) exhibit anti-proliferative activity in breast cancer models, suggesting the amino group at position 4 is critical for bioactivity . Morpholino-substituted compounds () may target kinase pathways due to their resemblance to ATP-binding motifs .

Key Observations:

  • The target compound’s synthesis relies on sulfide introduction via sodium hydrogensulfide, whereas morpholino derivatives require copper-catalyzed coupling .
  • Yields for amino-substituted analogues (e.g., 82–97% in ) surpass those of hydroxy derivatives, likely due to steric and electronic factors .

Biological Activity

Ethyl 5-hydroxy-2-methylsulfanyl-thieno[2,3-d]pyrimidine-6-carboxylate (CAS Number: 200626-46-6) is a compound with a unique thieno[2,3-d]pyrimidine structure. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The molecular formula is C10H10N2O3S2C_{10}H_{10}N_{2}O_{3}S_{2} with a molecular weight of approximately 270.33 g/mol .

Chemical Structure and Properties

The structure of this compound features several functional groups that may influence its biological activity:

  • Hydroxyl Group : Contributes to hydrogen bonding and polarity.
  • Methylsulfanyl Group : May enhance lipophilicity and alter metabolic pathways.
  • Ethyl Ester Group : Can affect solubility and bioavailability.

Biological Activity Overview

Research indicates that compounds related to thieno[2,3-d]pyrimidines exhibit significant biological activities. This compound is currently under investigation for its interactions with various biological targets, including:

  • Enzymes : Potential inhibition of specific enzymes involved in cancer cell proliferation.
  • Receptors : Interaction with receptors that may play a role in microbial resistance.

Comparative Analysis of Similar Compounds

The following table summarizes similar compounds and their unique features:

Compound NameStructureUnique Features
Ethyl 2-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-6-carboxylatePyrazolo derivativeKnown for antifungal activity
Thieno[2,3-d]pyrimidine derivativesPyrimidine coreDiverse biological activities
Methyl 5-hydroxythieno[2,3-d]pyrimidine-6-carboxylateMethyl ester variantDifferent ester group impacts solubility

The uniqueness of this compound lies in its specific combination of functional groups and structural features that may influence its biological activity differently compared to these similar compounds.

Case Studies and Research Findings

Preliminary studies have highlighted the compound's potential as an inhibitor of various biological processes. For instance:

  • Anticancer Activity : In vitro studies suggest that derivatives of thieno[2,3-d]pyrimidines exhibit cytotoxic effects against certain cancer cell lines. This compound may share this property due to its structural similarities.
  • Enzyme Interaction : Research on related compounds indicates potential inhibition of phosphodiesterase enzymes, which are crucial in cellular signaling pathways. This suggests a possible mechanism for the compound's therapeutic effects against diseases like cancer and neurodegenerative disorders.
  • Microbial Resistance : Ongoing studies are exploring how this compound interacts with microbial targets, potentially offering new avenues for treating infections resistant to conventional antibiotics.

Q & A

Q. What are the established synthetic routes for Ethyl 5-hydroxy-2-methylsulfanyl-thieno[2,3-d]pyrimidine-6-carboxylate?

Methodological Answer: The compound is synthesized via cyclization reactions involving pyrimidine precursors and mercaptoacetate derivatives. For example, a one-pot reaction using 4-chloro-2-methylthio-5-pyrimidinecarbonitrile and ethyl mercaptoacetate in ethanol with sodium carbonate under reflux yields the thieno[2,3-d]pyrimidine core . Optimization of reaction conditions (e.g., solvent, temperature, and catalysts) is critical to achieving high yields. Challenges such as low ester reactivity (e.g., difficulty in amide formation) can be addressed using peptide coupling reagents like DCC or HOBt to facilitate carboxylic acid activation .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

Methodological Answer:

  • Spectroscopy:
    • 1H/13C NMR : Assign signals based on substituent effects (e.g., methylthio groups at δ ~2.5 ppm for 1H; carbonyl carbons at δ ~165-170 ppm for 13C) .
    • Mass Spectrometry : Confirm molecular weight via ESI-MS or HRMS (e.g., exact mass matches calculated [M+H]+) .
  • Crystallography : Single-crystal X-ray diffraction (SC-XRD) resolves the 3D structure. For example, the pyrimidine ring often adopts a flattened boat conformation, with dihedral angles between fused rings (e.g., 80.94° between thiazolopyrimidine and benzene rings) . Hydrogen bonding (C–H···O) and π-π interactions are key to packing stability .

Advanced Research Questions

Q. How can researchers address low reactivity of the ester group during functionalization (e.g., amide formation)?

Methodological Answer: Direct aminolysis of the ester group is hindered by steric and electronic factors. Strategies include:

  • Pre-activation : Convert the ester to a reactive mixed anhydride or acyl chloride using POCl3 or SOCl2 .
  • Coupling Reagents : Use HATU, EDCI, or DCC with DMAP to facilitate amide bond formation .
  • Alternative Routes : Synthesize the carboxylic acid derivative (via saponification) before coupling with amines .

Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer activity)?

Methodological Answer:

  • Standardized Assays : Use consistent protocols (e.g., MIC for antimicrobial activity, IC50 for cytotoxicity) across studies .
  • Docking Studies : Perform in silico simulations (e.g., molecular docking with TrmD or HDAC enzymes) to correlate structural features (e.g., substituents at C2/C5) with activity .
  • Metabolite Profiling : Assess metabolic stability using LC-MS to identify degradation products that may influence bioactivity .

Q. How is computational modeling integrated with experimental data to refine the compound’s structure-activity relationship (SAR)?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to predict nucleophilic/electrophilic sites influencing reactivity .
  • Molecular Dynamics (MD) : Simulate ligand-protein binding stability (e.g., interactions with kinase or HDAC targets) .
  • QSAR Models : Use regression analysis to link substituent parameters (e.g., Hammett constants) with biological endpoints .

Structural and Analytical Challenges

Q. How is the compound’s conformation validated using X-ray crystallography and refinement software?

Methodological Answer:

  • Data Collection : Collect high-resolution (<1.0 Å) SC-XRD data at synchrotron facilities to minimize errors .
  • Refinement with SHELX : Use SHELXL for least-squares refinement, applying restraints for disordered groups (e.g., rotating methoxy or ethyl groups) .
  • Validation Tools : Check geometry with PLATON and CCDC Mercury; report RMSD for bond lengths/angles (e.g., <0.02 Å for well-refined structures) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-hydroxy-2-methylsulfanyl-thieno[2,3-d]pyrimidine-6-carboxylate
Reactant of Route 2
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Ethyl 5-hydroxy-2-methylsulfanyl-thieno[2,3-d]pyrimidine-6-carboxylate

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